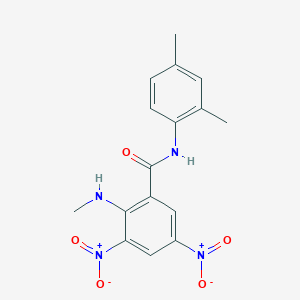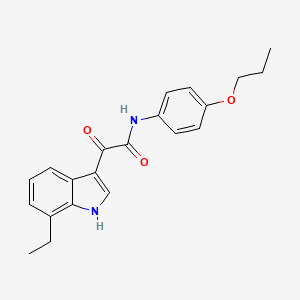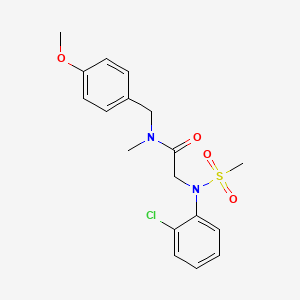
1-(2-Chlorobenzyl)-2-methylpiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chlorobenzyl)-2-methylpiperidine is an organic compound that belongs to the class of piperidines It is characterized by the presence of a 2-chlorobenzyl group attached to the nitrogen atom of a 2-methylpiperidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chlorobenzyl)-2-methylpiperidine typically involves the reaction of 2-methylpiperidine with 2-chlorobenzyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene, under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Chlorobenzyl)-2-methylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in organic solvents.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with hydrogen replacing the chlorine atom.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(2-Chlorobenzyl)-2-methylpiperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs for neurological disorders.
Mecanismo De Acción
The mechanism of action of 1-(2-Chlorobenzyl)-2-methylpiperidine involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of neurotransmitter systems and inhibition of certain enzymes .
Comparación Con Compuestos Similares
- 1-(2-Chlorobenzyl)-4-methylpiperidine
- 1-(2-Chlorobenzyl)-2-ethylpiperidine
- 1-(2-Chlorobenzyl)-2-phenylpiperidine
Comparison: 1-(2-Chlorobenzyl)-2-methylpiperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications. For instance, the presence of the 2-methyl group can influence its binding affinity to biological targets and its overall stability .
Propiedades
Fórmula molecular |
C13H18ClN |
|---|---|
Peso molecular |
223.74 g/mol |
Nombre IUPAC |
1-[(2-chlorophenyl)methyl]-2-methylpiperidine |
InChI |
InChI=1S/C13H18ClN/c1-11-6-4-5-9-15(11)10-12-7-2-3-8-13(12)14/h2-3,7-8,11H,4-6,9-10H2,1H3 |
Clave InChI |
VRICTDXBHLDGRS-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCCN1CC2=CC=CC=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(2,4-dichlorophenyl)carbonyl]pyridine-2-carbohydrazide](/img/structure/B12484617.png)
![N-[4-(dimethylaminodiazenyl)phenyl]sulfonylbenzamide;2-(2-hydroxyethylamino)ethanol](/img/structure/B12484629.png)

![ethyl 2-[(E)-(4,5-diphenyl-1H-imidazol-2-yl)diazenyl]benzoate](/img/structure/B12484646.png)

![2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl N-[(4-methylphenyl)carbonyl]phenylalaninate](/img/structure/B12484663.png)
![2-amino-4-(5-bromo-2-hydroxyphenyl)-6-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B12484669.png)
methanone](/img/structure/B12484675.png)
![N-[(1-ethyl-1H-indol-3-yl)methyl]-2-methoxyethanamine](/img/structure/B12484686.png)
![1-[2-(benzyloxy)-5-bromophenyl]-N-(furan-2-ylmethyl)methanamine](/img/structure/B12484688.png)
![2-(16,18-Dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl hexanoate (non-preferred name)](/img/structure/B12484689.png)
![Methyl 4-[4-(phenylcarbonyl)piperazin-1-yl]-3-(propanoylamino)benzoate](/img/structure/B12484692.png)
![3-(azepan-1-ylsulfonyl)-N-[2-(butan-2-ylcarbamoyl)phenyl]-4-chlorobenzamide](/img/structure/B12484697.png)

